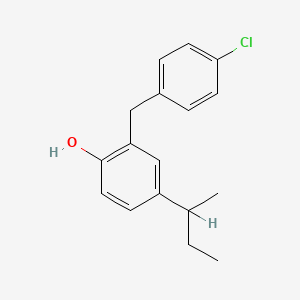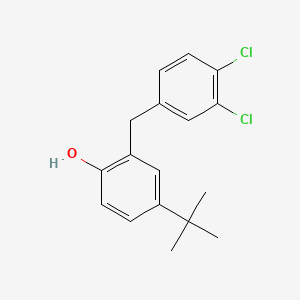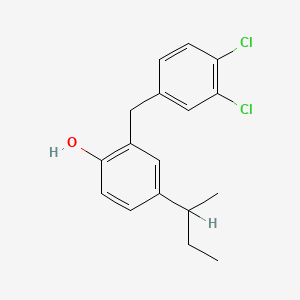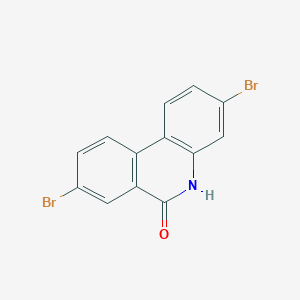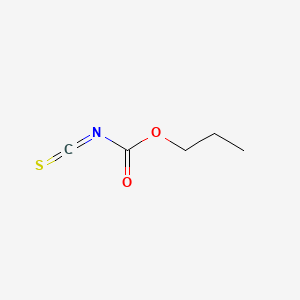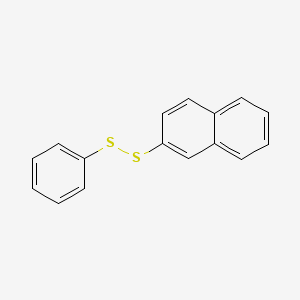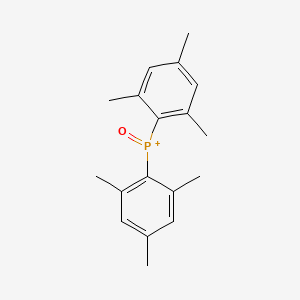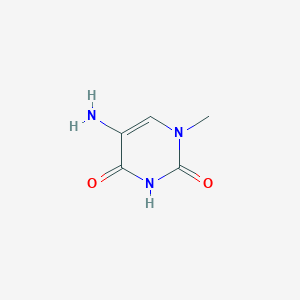
1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione
説明
1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione is a compound that can be used as a reference substance for drug impurities and reagents . It is part of the pyrrolidine family, a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring. This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 143-144°C . Its molecular weight is 217.22 .科学的研究の応用
Synthesis and Chemical Properties
Efficient Synthesis of Amino Acids
The related compound, 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione, shows potential in the efficient one-pot synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA), indicating that derivatives of pyrrolidine-2,5-dione may be useful in amino acid synthesis (Cal et al., 2012).
Derivative Synthesis
The synthesis of pyrrolidine-2,4-diones (tetramic acids) and various derivatives demonstrates the versatility of the pyrrolidine-dione structure in creating a range of chemical compounds (Mulholland et al., 1972).
Crystal Structure Analysis
The crystal structure of a derivative, 1-(7,8-Dimethyl-2-oxo-2H-chromen-4-ylmethyl)-pyrrolidine-2,5-dione, reveals insights into the planarity and rotational aspects of the pyrrolidine ring, crucial for understanding its chemical behavior (Marulasiddaiah et al., 2011).
Biological Applications
Antimicrobial Properties
Novel azaimidoxy compounds derived from 1-hydroxypyrrolidine-2,5-dione have been synthesized and shown to possess antimicrobial activities, suggesting potential use in chemotherapeutic agents (Jain et al., 2006).
Metal Complexes and Biological Activity
Complexes of 1-(phenyl(phenylamino)methyl)pyrrolidine-2,5-dione with metals like Cobalt, Nickel, Copper, and Zinc have been synthesized, indicating potential biological applications (Vendan et al., 2010).
Conversion to Maleimide for Drug Development
The conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide, important in organic synthesis and drug development, has been studied, showcasing the compound's relevance in medicinal chemistry (Yan et al., 2018).
Anticonvulsant Properties
Derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for anticonvulsant properties, indicating potential applications in epilepsy treatment (Rybka et al., 2016).
Material Science and Engineering
Corrosion Inhibition in Carbon Steel
Derivatives such as 1-phenyl-1H-pyrrole-2,5-dione have been studied as corrosion inhibitors for carbon steel, highlighting their potential use in industrial applications (Zarrouk et al., 2015).
Photoluminescent Polymers
Pyrrolidine-dione derivatives have been incorporated into photoluminescent conjugated polymers, showing promise for electronic applications (Beyerlein & Tieke, 2000).
Safety and Hazards
将来の方向性
The pyrrolidine ring, to which 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione belongs, is a versatile scaffold for novel biologically active compounds. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that this compound and similar compounds may have potential applications in drug discovery and development .
特性
IUPAC Name |
1-phenacylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-10(9-4-2-1-3-5-9)8-13-11(15)6-7-12(13)16/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRVASVVKKAZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352042 | |
| Record name | 1-(2-oxo-2-phenylethyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24246-87-5 | |
| Record name | 1-(2-oxo-2-phenylethyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




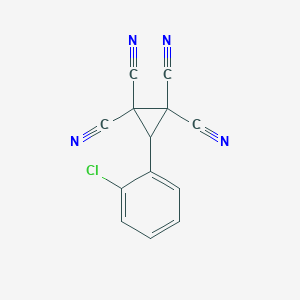
![[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B3050125.png)

